molecular formula C17H16FN5OS B2489757 1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone CAS No. 2380168-30-7

1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone

Cat. No. B2489757
CAS RN: 2380168-30-7
M. Wt: 357.41
InChI Key: MYJMZMYPRFPYAP-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized for use in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Benzothiazole is a heterocyclic compound; it consists of a benzene ring fused to a thiazole ring. This structure is the basis for a variety of derivatives with varied biological activities .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. The specific reactions and their outcomes depend on the functional groups present in the specific derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific structure of the derivative. These properties can influence the compound’s solubility, stability, and reactivity .

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its biological target, some benzothiazole derivatives have been studied for their anti-tubercular activity. These compounds have shown inhibitory effects against M. tuberculosis .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. Some derivatives may have cytotoxic activity, indicating potential hazards for human health .

Future Directions

Research into benzothiazole derivatives is ongoing, with many potential applications in medicinal chemistry. Future research will likely continue to explore the synthesis of new derivatives, their biological activities, and their potential uses .

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c1-11-15(18)16(20-9-19-11)22-4-6-23(7-5-22)17(24)12-2-3-13-14(8-12)25-10-21-13/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJMZMYPRFPYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1,3-benzothiazole

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